molecular formula C13H18N2O2 B8088219 cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate

Cat. No.: B8088219
M. Wt: 234.29 g/mol
InChI Key: PQSRFRVGNIGAPY-ZYHUDNBSSA-N
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Description

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C13H18N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidin-3-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as benzyl (2-methylpyrrolidin-3-yl)carbamate and related benzamides. These compounds share structural similarities but may differ in their biological activity and applications.

Comparison with Similar Compounds

  • Benzyl (2-methylpyrrolidin-3-yl)carbamate

  • Related benzamides

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Properties

IUPAC Name

benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSRFRVGNIGAPY-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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